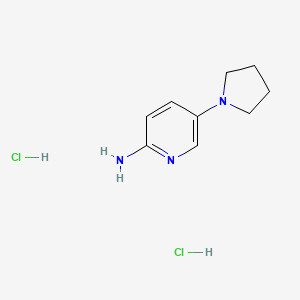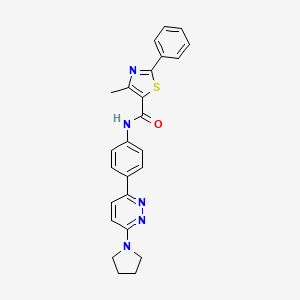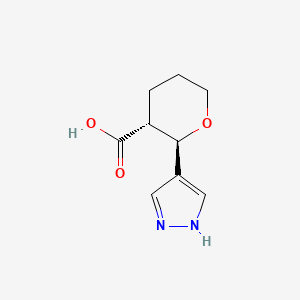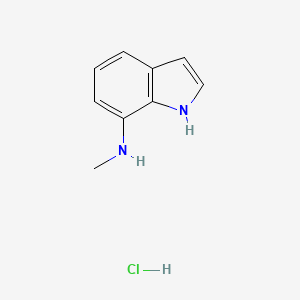
2-(Oxetan-3-yloxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yloxy)pyrazine is a chemical compound that has been of interest to scientists due to its potential use in various scientific research applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Alkaloid Synthesis and Antiviral Activity
A study by Wang et al. (2014) on alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111, identified compounds with structural similarities to 2-(Oxetan-3-yloxy)pyrazine, demonstrating their potential in synthesizing new alkaloids. These compounds exhibited antiviral activities against the influenza A virus subtype H1N1, suggesting that derivatives of this compound could serve as a basis for developing new antiviral agents (Wang et al., 2014).
Pyrazines in Nature and Synthesis
Müller and Rappert (2010) discussed the ubiquitous occurrence of pyrazines in nature, their chemical or biological synthesis, and their use as flavoring additives. This highlights the relevance of this compound in the synthesis of flavor compounds and potentially as intermediates in producing bioactive molecules with specific sensory attributes (Müller & Rappert, 2010).
Green Synthesis of Heterocycles
Research by Mohebat et al. (2017) into green and efficient synthesis methods for biologically significant heterocycles in water presents an environmentally friendly approach to synthesizing complex molecules. This study's methodologies could be applicable to the synthesis of this compound derivatives, highlighting the compound's versatility in sustainable chemical syntheses (Mohebat et al., 2017).
Antitumor Activities of Pyrazole Derivatives
Mohareb et al. (2012) explored the synthesis of pyrazole derivatives with significant antitumor activities. Given the structural foundation provided by this compound, this research underscores the potential for creating new antitumor compounds through innovative modifications of the pyrazine core (Mohareb et al., 2012).
Corrosion Inhibition
A study by Obot and Gasem (2014) on the corrosion inhibition performance of pyrazine derivatives reveals the potential of this compound in protecting metals against corrosion. This application is particularly relevant in industrial settings where material durability is critical (Obot & Gasem, 2014).
Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) investigated the genotoxicity of a novel 5-HT2C receptor agonist, revealing the importance of metabolic activation in assessing the safety of new drug candidates. While not directly related to this compound, this research emphasizes the necessity of thorough metabolic and toxicological evaluations for compounds with similar structures, ensuring their safe use in medical applications (Kalgutkar et al., 2007).
Mécanisme D'action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Mode of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division .
Biochemical Pathways
Oxetanes have been used in medicinal chemistry, and their introduction has been systematic and formal . They are prepared through two major pathways: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction .
Pharmacokinetics
Oxetane-containing drugs are known to be more metabolically stable and lipophilicity neutral .
Action Environment
The stability and efficacy of oxetane-containing drugs can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
2-(oxetan-3-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-9-7(3-8-1)11-6-4-10-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMDDMNNGJHQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2741827.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)


![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2741832.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)
![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)
![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2741840.png)


![3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2741846.png)

